ent-Florfenicol-d3

Catalog No.
S12897220
CAS No.
M.F
C12H14Cl2FNO4S
M. Wt
361.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ent-Florfenicol-d3

Product Name

ent-Florfenicol-d3

IUPAC Name

2,2-dichloro-N-[(2S,3R)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide

Molecular Formula

C12H14Cl2FNO4S

Molecular Weight

361.2 g/mol

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i6D2,9D

InChI Key

AYIRNRDRBQJXIF-SFUNZEOWSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O

Isomeric SMILES

[2H][C@]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)NC(=O)C(Cl)Cl

ent-Florfenicol-d3 is a deuterated derivative of Florfenicol, a broad-spectrum antibiotic predominantly used in veterinary medicine. The molecular formula for ent-Florfenicol-d3 is C12_{12}H14_{14}Cl2_{2}FNO4_{4}S, and it features deuterium atoms replacing certain hydrogen atoms in the Florfenicol structure. This modification enhances the compound's stability and allows for more precise tracking in pharmacokinetic studies and metabolic research .

Typical of antibiotics. These include:

  • Oxidation: The compound can be oxidized to form various metabolites, which may affect its biological activity.
  • Hydrolysis: In aqueous environments, ent-Florfenicol-d3 may hydrolyze, impacting its efficacy over time.
  • Conjugation: This compound can participate in conjugation reactions with glucuronic acid or sulfates, altering its solubility and excretion pathways .

As a derivative of Florfenicol, ent-Florfenicol-d3 retains significant antibacterial properties. It is effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, similar to chloramphenicol. The deuteration may influence its pharmacokinetics, potentially leading to altered absorption and metabolism in biological systems .

The synthesis of ent-Florfenicol-d3 typically involves the following steps:

  • Starting Material Preparation: Florfenicol is used as the starting material.
  • Deuteration: Deuterium atoms are incorporated into the molecule through various methods such as:
    • Exchange reactions where hydrogen atoms are replaced with deuterium in the presence of deuterated solvents.
    • Specific synthetic routes that utilize deuterated reagents or catalysts to ensure the incorporation of deuterium at desired positions .

ent-Florfenicol-d3 is primarily utilized in research settings, particularly in:

  • Pharmacokinetic Studies: Its deuterated nature allows for improved tracking of the compound's metabolism and distribution within biological systems.
  • Metabolomics: It serves as a reference standard in studies investigating the metabolic pathways of Florfenicol and its effects on various organisms.
  • Veterinary Medicine Research: Understanding its efficacy and safety profile when used as an antibiotic in livestock .

Studies involving ent-Florfenicol-d3 often focus on its interactions with other pharmaceuticals and biological systems. Key areas include:

  • Drug Metabolism: Investigating how ent-Florfenicol-d3 is metabolized compared to non-deuterated Florfenicol, which can reveal insights into its pharmacological behavior.
  • Synergistic Effects: Researching potential synergistic effects when combined with other antibiotics or therapeutic agents to enhance antibacterial efficacy .

Several compounds share structural similarities with ent-Florfenicol-d3, notably:

Compound NameMolecular FormulaKey Differences
FlorfenicolC12_{12}H14_{14}Cl2_{2}FNO4_{4}SNon-deuterated version
ChloramphenicolC11_{11}H12_{12}Cl2_{2}N2_{2}O5_{5}Different mechanism of action
ThiamphenicolC12_{12}H14_{14}ClN3_{3}O5_{5}SContains an additional nitrogen atom
SulfamethoxazoleC10_{10}H11_{11}N3_{3}O3_{3}SSulfonamide antibiotic with a different action

Uniqueness: The primary uniqueness of ent-Florfenicol-d3 lies in its deuteration, which allows for enhanced tracking in biological studies while maintaining similar antibacterial properties to its parent compound, Florfenicol. This feature makes it particularly valuable in research applications focused on drug metabolism and pharmacokinetics .

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

360.0192929 g/mol

Monoisotopic Mass

360.0192929 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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